molecular formula C12H8ClNO2 B1515469 Phenyl 6-chloronicotinate

Phenyl 6-chloronicotinate

Cat. No.: B1515469
M. Wt: 233.65 g/mol
InChI Key: CGNDQRNRTZEQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 6-chloronicotinate (CAS 760991-75-1) is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol. It is a pyridine-based ester that serves as a valuable synthetic intermediate and functional material in advanced research. This compound is particularly significant in the field of material science, where it is utilized as a key component in the development of novel liquid crystalline materials. Research has shown that chiral derivatives of this compound, such as those with (S)-3,7-dimethyloctyloxy chains, can be doped into nematic liquid crystals like 5CB (4-cyano-4'-pentylbiphenyl) to modify their dielectric properties. These composites are investigated for their potential to enhance the performance characteristics of materials used in display technologies. The compound's structure, featuring a chlorinated nicotinate core, is also of interest in coordination chemistry. Similar 6-chloronicotinate ligands are employed in the construction of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and molecular sensing. This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

phenyl 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H8ClNO2/c13-11-7-6-9(8-14-11)12(15)16-10-4-2-1-3-5-10/h1-8H

InChI Key

CGNDQRNRTZEQPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Phenyl 6-chloronicotinate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of an ester linkage between 6-chloronicotinic acid and phenol (B47542). These methods range from classical direct esterification to more modern catalytic systems.

Direct esterification represents the most straightforward pathway to this compound. This can be accomplished by reacting 6-chloronicotinic acid with phenol in the presence of an acid catalyst, or more efficiently, by using an activated form of the carboxylic acid.

A common and highly effective method involves the conversion of 6-chloronicotinic acid to its more reactive acid chloride derivative, 6-chloronicotinoyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloronicotinoyl chloride is then reacted with phenol, often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the hydrochloric acid byproduct, yielding this compound. This two-step, one-pot synthesis is often preferred due to the high reactivity of the acid chloride, which allows the reaction to proceed under mild conditions. mdpi.comyoutube.com

Alternatively, direct coupling of 6-chloronicotinic acid and phenol can be facilitated by dehydrating coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are known to promote esterification, although this can sometimes be complicated by the formation of N-acylureas as byproducts. mdpi.com

Table 1: Comparison of Direct Esterification Methods

Method Reagents Typical Conditions Advantages Disadvantages
Acid Chloride 6-chloronicotinic acid, SOCl₂, Phenol, Base (e.g., Triethylamine) Room temperature to gentle heating High yield, mild conditions, fast reaction Requires preparation of the acid chloride intermediate
Coupling Agent 6-chloronicotinic acid, Phenol, DCC Room temperature, inert solvent (e.g., CH₂Cl₂) Single step from the acid Potential for byproduct formation (N-acylurea)

An alternative strategy for synthesizing this compound involves the use of other nicotinate (B505614) esters as precursors. Transesterification is a key reaction in this approach. For instance, a more readily available ester, such as Ethyl 6-chloronicotinate or Methyl 6-chloronicotinate, can be converted to the desired phenyl ester. hymasynthesis.comenvironmentclearance.nic.in

This transformation is typically achieved by heating the starting ester with phenol in the presence of a catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the phenyl ester, the lower-boiling alcohol byproduct (ethanol or methanol) is continuously removed from the reaction mixture by distillation. Catalysts for transesterification can be either acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium phenoxide).

This method is particularly useful when the precursor esters are more accessible or cost-effective than the parent carboxylic acid. The synthesis of Methyl 6-methylnicotinate, a related compound, has been demonstrated through the oxidation of 2-methyl-5-ethylpyridine followed by esterification, showcasing a potential route to the necessary precursors. environmentclearance.nic.ingoogle.comgoogle.com

Modern synthetic chemistry has introduced novel catalytic systems that can be applied to the synthesis of this compound, often offering improved efficiency, milder reaction conditions, and higher yields.

Phase-transfer catalysis (PTC) is one such advanced approach. In this method, the esterification of phenols with acid chlorides is conducted in a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the acid chloride. researchgate.net This technique can lead to nearly quantitative yields in very short reaction times, even at low temperatures. researchgate.net

The development of specific catalysts for esterification and transesterification continues to be an active area of research. For example, lanthanide-based catalysts have been developed for the transesterification of carboxylic acid esters with alcohols, a technology that could potentially be adapted for the synthesis of this compound. chemicalbook.com Similarly, cobalt-based catalysts have been explored for the synthesis of phenylacetic acid via carbonylation, indicating the potential for novel organometallic approaches in related ester syntheses. google.com

Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is dictated by the electronic properties of its constituent parts: the electron-deficient 6-chloropyridine ring and the phenyl ester moiety.

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the ester group. The chlorine atom at the 6-position is a good leaving group and is susceptible to displacement by a variety of nucleophiles.

This reactivity allows for the introduction of diverse functional groups at this position. Common nucleophiles that can displace the chloride include:

Amines: Reaction with primary or secondary amines yields 6-aminopyridine derivatives.

Alkoxides and Phenoxides: Treatment with sodium methoxide (B1231860) or sodium phenoxide results in the corresponding 6-methoxy or 6-phenoxy derivatives.

Thiols: Thiolates can displace the chloride to form 6-thioether compounds.

The mechanism of these SNAr reactions is a subject of ongoing study. While traditionally viewed as a two-step process involving a Meisenheimer intermediate, recent computational and experimental evidence suggests that many SNAr reactions, particularly on heterocyclic rings, may proceed through a concerted mechanism. nih.govsemanticscholar.org

Table 2: Examples of Nucleophilic Substitution on this compound

Nucleophile (Nu⁻) Reagent Example Product Structure Product Name
R₂NH Diethylamine Phenyl 6-(diethylamino)nicotinate Phenyl 6-(diethylamino)nicotinate
RO⁻ Sodium Methoxide Phenyl 6-methoxynicotinate Phenyl 6-methoxynicotinate

The phenyl group of this compound is part of an ester linkage where the carbonyl group is electron-withdrawing. This has a significant impact on the reactivity of the phenyl ring towards electrophilic aromatic substitution (EAS).

The ester group deactivates the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles than unsubstituted benzene. msu.edu This deactivation occurs because the carbonyl group withdraws electron density from the ring through resonance and inductive effects. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are typically required to achieve electrophilic substitution.

Furthermore, the ester group acts as a meta-director. The deactivation is most pronounced at the ortho and para positions, meaning that incoming electrophiles will preferentially attack the meta positions. msu.edu

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ Phenyl 6-chloro-5-(m-nitrophenoxycarbonyl)pyridine
Bromination Br₂, FeBr₃ Phenyl 6-chloro-5-(m-bromophenoxycarbonyl)pyridine
Sulfonation Fuming H₂SO₄ Phenyl 6-chloro-5-(m-sulfophenoxycarbonyl)pyridine

Ester Hydrolysis and Transesterification Reactions

The ester functionality in this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification. While specific kinetic studies on this compound are not extensively detailed in the surveyed literature, its reactivity can be understood from the well-established mechanisms for ester chemistry. youtube.comchemistrysteps.com

Ester Hydrolysis: Hydrolysis of this compound involves the cleavage of the ester bond to yield 6-chloronicotinic acid and phenol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of phenol regenerate the acid catalyst and yield 6-chloronicotinic acid. The entire process is reversible. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the phenoxide ion, which is a relatively good leaving group. The resulting carboxylic acid is then deprotonated by the base in an irreversible step to form a carboxylate salt. This irreversibility ensures the reaction goes to completion. chemistrysteps.com

Transesterification: Transesterification is the process of exchanging the phenyl group of the ester with the alkyl or aryl group of another alcohol (R'-OH). wikipedia.org This equilibrium-driven process can also be catalyzed by either an acid or a base. masterorganicchemistry.com

Mechanism: The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org Under basic conditions, an alkoxide (R'O⁻) attacks the ester carbonyl. Under acidic conditions, the carbonyl is first activated by protonation before the neutral alcohol attacks. masterorganicchemistry.com

Driving the Reaction: To favor the formation of the desired product, the reactant alcohol (R'-OH) is often used in large excess as the solvent. Alternatively, the displaced phenol can be removed from the reaction mixture to shift the equilibrium forward. wikipedia.org This method is widely applied in industrial processes like the synthesis of polyesters and biodiesel. wikipedia.orgnih.gov

Oxidation and Reduction Pathways

The this compound molecule has several sites that can undergo oxidation or reduction, including the pyridine ring, the chloro substituent, and the ester group. The reaction outcome is highly dependent on the reagents and conditions employed.

Oxidation Pathways: The pyridine ring of nicotinic acid derivatives can be oxidized under specific conditions, often involving enzymatic or strong chemical oxidants. For instance, biological systems are known to oxidize nicotinic acid to 6-hydroxynicotinic acid. While direct oxidation of this compound is not prominently documented, the core nicotinic acid structure is known to be a substrate for hydroxylases in certain microorganisms.

Reduction Pathways: Reduction of this compound can target either the ester group or the chloropyridine ring.

Reduction of the Ester Group: The ester can be reduced to the corresponding primary alcohol, (6-chloropyridin-3-yl)methanol. This transformation typically requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. lumenlearning.comlibretexts.org

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce esters. lumenlearning.comlibretexts.org However, its reactivity can be enhanced by the addition of Lewis acids (e.g., LiCl, ZnCl₂, CaCl₂) or by using higher temperatures in specific solvent systems, allowing for the reduction to proceed. reddit.com

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine or a dihydropyridine. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) is a common method for this transformation. The conditions can be tuned to achieve partial or full reduction of the ring. nih.gov

Reductive Dechlorination: The carbon-chlorine bond can also be a site for reduction. Catalytic hydrogenation (e.g., H₂/Pd-C) under certain conditions can lead to the cleavage of the C-Cl bond, replacing the chlorine atom with hydrogen to yield phenyl nicotinate.

The choice of reducing agent and reaction conditions determines the selectivity of the reduction. For example, LiAlH₄ would likely reduce the ester, while catalytic hydrogenation might affect the ring and/or the chlorine substituent depending on the catalyst and conditions.

Cross-Coupling Reactions and Heterocyclic Annulations

The 6-chloro-substituted pyridine core of this compound makes it a valuable substrate for carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-couplings. These reactions are fundamental in building more complex molecular architectures and fused heterocyclic systems.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. The chlorine atom at the C-6 position of this compound can serve as the halide component in such reactions, allowing for the introduction of various aryl or vinyl substituents.

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

A study on the closely related 2,6-dichloronicotinamide demonstrated that regioselective Suzuki coupling can be achieved, preferentially reacting at one of the chloro positions. This selectivity is influenced by the catalyst, ligands, and reaction conditions, highlighting the potential for controlled, stepwise functionalization of such molecules.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

Coupling Reaction Reagents Product Type
Suzuki-Miyaura Arylboronic acid, Pd catalyst, Base 6-Aryl-phenylnicotinate
Heck Alkene, Pd catalyst, Base 6-Alkenyl-phenylnicotinate
Sonogashira Terminal alkyne, Pd/Cu catalysts, Base 6-Alkynyl-phenylnicotinate
Buchwald-Hartwig Amine, Pd catalyst, Base 6-Amino-phenylnicotinate

Friedel-Crafts Type Reactions

Friedel-Crafts reactions are a set of electrophilic aromatic substitution reactions used to attach substituents to aromatic rings. There are two main types: alkylation and acylation.

The reactivity of this compound in a Friedel-Crafts reaction is complex due to the electronic properties of its two aromatic rings:

Pyridine Ring: The pyridine ring is an electron-deficient system, and the presence of the electron-withdrawing chloro and ester groups further deactivates it towards electrophilic attack. Therefore, Friedel-Crafts reactions are highly unlikely to occur on the pyridine ring.

Consequently, intermolecular Friedel-Crafts reactions with this compound as the aromatic substrate would be challenging and require harsh conditions. However, an intramolecular Friedel-Crafts reaction is a plausible pathway for forming fused ring systems, provided the molecule has a suitable tether that can act as the electrophile. For example, if a side chain containing a potential carbocation or acylium ion precursor were attached to the molecule, it could cyclize onto the phenyl ring to form a new six- or five-membered ring. Such intramolecular cyclizations are often more feasible than their intermolecular counterparts because the reacting groups are held in close proximity.

Formation of Fused Heterocyclic Systems

This compound is a useful precursor for the synthesis of various fused heterocyclic systems, such as naphthyridines and quinolones, which are important scaffolds in medicinal chemistry. The chlorine atom at the C-6 position serves as a handle for substitution and subsequent cyclization reactions.

Synthesis of Naphthyridines: Naphthyridines are bicyclic compounds containing two fused pyridine rings. One common synthetic route is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. This compound can be converted into a suitable precursor for such reactions. For example, nucleophilic aromatic substitution of the chloride with an amine, followed by further transformations, can set the stage for cyclization to form a naphthyridine ring system.

Synthesis of Quinolones: The quinolone ring system is another important heterocyclic motif. A typical synthesis involves the cyclization of an N-aryl β-aminoacrylate derivative. Starting from this compound, one could envision a reaction sequence where the chlorine is displaced by a substituted aniline. The resulting intermediate, after manipulation of the ester group, could then undergo an intramolecular cyclization (e.g., a thermal or acid-catalyzed Gould-Jacobs reaction or a Conrad-Limpach reaction) to construct the quinolone core.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. For Phenyl 6-chloronicotinate, a combination of ¹H NMR, ¹³C NMR, and specialized NMR techniques would be employed to provide a complete structural assignment.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine (B92270) and phenyl rings.

Pyridine Ring Protons: The three protons on the 6-chloronicotinate ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the chlorine atom and the ester group would deshield these protons, shifting them downfield. The precise chemical shifts would be influenced by their position relative to these functional groups. The proton at the C2 position is expected to be the most downfield, appearing as a doublet. The proton at the C4 position would likely be a doublet of doublets, and the proton at the C5 position would also be a doublet. The coupling constants (J-values) between these adjacent protons would be crucial for confirming their relative positions.

Phenyl Ring Protons: The five protons of the phenyl group would also resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm. The protons ortho to the ester linkage would be expected at a slightly different chemical shift than the meta and para protons due to the electronic effects of the ester group. Overlapping signals might occur, and analysis of the coupling patterns would be necessary to assign each proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-28.5 - 9.0d2-3
Pyridine H-48.0 - 8.4dd8-9, 2-3
Pyridine H-57.4 - 7.8d8-9
Phenyl H (ortho)7.2 - 7.4m-
Phenyl H (meta)7.4 - 7.6m-
Phenyl H (para)7.3 - 7.5m-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Pyridine Ring Carbons: The six carbons of the pyridine ring would show characteristic chemical shifts. The carbon bearing the chlorine atom (C6) would be significantly influenced by the halogen's electronegativity. The carbonyl carbon of the ester group would appear at the most downfield position, typically in the range of δ 160-170 ppm.

Phenyl Ring Carbons: The six carbons of the phenyl ring would also have distinct chemical shifts. The carbon attached to the ester oxygen (ipso-carbon) would be shifted downfield, while the other carbons would appear in the typical aromatic region of δ 120-130 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2150 - 155
Pyridine C-3125 - 130
Pyridine C-4138 - 142
Pyridine C-5122 - 126
Pyridine C-6155 - 160
Carbonyl C162 - 168
Phenyl C (ipso)150 - 155
Phenyl C (ortho)120 - 125
Phenyl C (meta)128 - 132
Phenyl C (para)125 - 129

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Interactive Data Table: HRMS Data

IonCalculated Exact Mass
[M+H]⁺234.0265
[M+Na]⁺256.0085

Note: These values are calculated based on the most abundant isotopes.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and confirm its structure. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Phenyl Group: Cleavage of the ester bond could lead to the loss of a phenoxy radical (•OPh) or a phenyl radical (•Ph), resulting in a fragment ion corresponding to the 6-chloronicotinoyl cation.

Loss of the Chloro Substituent: Fragmentation could involve the loss of a chlorine radical (•Cl), leading to a significant fragment ion.

Decarbonylation: The ester group could undergo decarbonylation, with the loss of a carbon monoxide (CO) molecule.

Analysis of the relative abundances of these and other fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the molecular structure of a compound by analyzing the vibrations of its atoms. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. In the analysis of this compound, FT-IR is crucial for confirming the presence of key structural features such as the carbonyl group of the ester, the aromatic rings, and the carbon-chlorine bond.

While a complete, experimentally verified FT-IR spectrum for the specific compound this compound is not widely available in the cited literature, the expected absorption regions can be inferred from the analysis of closely related compounds and general spectroscopic principles. For instance, studies on similar pyridine-based esters report characteristic vibrational frequencies that are applicable to this compound.

Key functional group vibrations for this compound are expected in the following regions:

C=O Stretching: The ester carbonyl group is expected to show a strong absorption band in the region of 1735-1758 cm⁻¹.

Ar-C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and pyridine rings typically appear in the 1507-1605 cm⁻¹ range.

C-O Stretching: The ester C-O single bond vibrations are anticipated to produce bands in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Ester C=O1735-1758Stretching
Aromatic C=C1507-1605Stretching
Ester C-O1100-1300Stretching
C-Cl600-800Stretching

Raman Spectroscopy (FT-Raman, Dispersive Raman)

Detailed experimental Raman spectra for this compound are not readily found in the surveyed scientific literature. However, based on the molecular structure, characteristic Raman shifts can be predicted. The symmetric vibrations of the phenyl and pyridine rings would be expected to produce strong signals. The C-Cl bond, while also IR active, should also be observable in the Raman spectrum. Computational studies on similar molecules could provide theoretical Raman spectra that would aid in the interpretation of experimental data once it becomes available.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by observing the transitions between different electronic energy levels upon the absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. For this compound, the presence of both a phenyl ring and a pyridine ring, linked by an ester group, gives rise to electronic transitions that can be probed by this technique. The absorption of UV light excites electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy orbitals (like π*).

Specific experimental UV-Vis absorption data for this compound is not detailed in the available literature. Generally, aromatic esters exhibit strong absorption bands in the UV region. The spectrum is expected to show absorptions characteristic of the phenyl and chloropyridine chromophores. The exact position and intensity of the absorption maxima (λmax) would be influenced by the solvent polarity and the electronic interactions between the aromatic rings and the ester functionality.

ChromophoreExpected TransitionAnticipated λmax Region (nm)
Phenyl Ringπ → π~200-280
Chloropyridine Ringπ → π and n → π*~200-300

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

As of the current literature survey, a published single-crystal X-ray diffraction study for the parent compound this compound has not been identified. Structural studies have been conducted on more complex derivatives, but the specific crystallographic data for this compound remains to be reported. Such a study would provide invaluable information on its molecular conformation, packing arrangement in the crystal lattice, and any non-covalent interactions, such as π-π stacking or halogen bonding, that might be present.

Analysis of Intermolecular Interactions in this compound

Detailed structural information regarding the specific intermolecular interactions of this compound, including hydrogen bonding and pi-pi stacking, is not available in publicly accessible research.

While the synthesis and application of this compound, particularly as an intermediate in the development of kinase inhibitors and as a component in liquid crystal research, have been documented, detailed crystallographic studies elucidating its solid-state structure and supramolecular assembly are not present in the reviewed scientific literature.

Intermolecular interactions such as hydrogen bonding and pi-pi stacking are crucial in determining the physicochemical properties of molecular solids, including their packing, stability, and solubility. Typically, the analysis of these interactions requires precise data from single-crystal X-ray diffraction studies or theoretical calculations.

For related compounds, such as esters of 6-chloronicotinic acid, research has indicated the presence of weak intermolecular forces that guide their crystal packing. However, without specific experimental or computational data for this compound, a detailed and accurate description of its intermolecular interaction profile, including data on bond distances, angles, and the geometry of any potential pi-pi stacking, cannot be provided. Such an analysis would be speculative and would not adhere to the required standards of scientific accuracy.

Further research, including the crystallographic analysis of this compound, would be necessary to characterize its intermolecular interactions definitively.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular geometries, energy levels, and various other physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For the related compound ethyl-6-chloronicotinate, calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine the most stable isomer and its structural parameters. nih.gov

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This results in precise predictions of bond lengths and angles. Although experimental X-ray data for Phenyl 6-chloronicotinate itself is not available, the theoretical data for its ethyl analog shows good agreement with experimental results for similar compounds, validating the accuracy of the computational approach. researchgate.netnih.gov

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for Ethyl 6-chloronicotinate (as an analog) (Data derived from DFT B3LYP/6-311++G(d,p) calculations)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.392C3-C2-C1119.5
C1-N11.334C2-C1-N1123.7
C1-Cl11.745N1-C5-C4124.1
C4-C71.498C1-N1-C5116.9
C7-O11.211C4-C7-O1125.4
C7-O21.345C4-C7-O2111.3

This table presents a selection of calculated geometric parameters for ethyl-6-chloronicotinate to illustrate the output of DFT optimization. The numbering of atoms is specific to the source study.

DFT is also instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational spectra are calculated from the optimized geometry. The frequencies and intensities of vibrational modes (stretching, bending, etc.) are computed and often scaled to correct for anharmonicity and basis set limitations. For ethyl-6-chloronicotinate, a detailed vibrational analysis was performed, assigning the fundamental vibrations based on the potential energy distribution (PED). nih.gov These theoretical spectra show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculated shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic absorption properties, such as excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax). nih.gov This analysis helps in understanding the electronic transitions occurring within the molecule upon absorption of UV-visible light.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For the analog ethyl-6-chloronicotinate, the HOMO-LUMO gap was calculated to understand its charge transfer characteristics and kinetic stability. nih.gov

Table 2: Calculated Electronic Properties of Ethyl 6-chloronicotinate (as an analog) (Data derived from TD-DFT B3LYP/6-311++G(d,p) calculations)

PropertyValue (eV)
HOMO Energy-7.14
LUMO Energy-1.58
Energy Gap (ΔE)5.56

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. nih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas of neutral potential. In nicotinate (B505614) derivatives, the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom are typically regions of negative potential, while hydrogen atoms are regions of positive potential. nih.gov

Molecular Dynamics (MD) Simulations

While QM calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach allows for the exploration of a molecule's conformational landscape, revealing how it flexes, rotates, and changes shape over time. nih.govplos.org

For a molecule like this compound, with rotatable bonds connecting the phenyl and nicotinate rings, MD simulations would be used to:

Identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent).

Analyze the rotational barriers around key single bonds.

Understand how the molecule's shape and flexibility influence its interactions with other molecules or biological targets. nih.govnih.gov

Studies on related nicotinamide (B372718) compounds have used MD simulations to investigate their binding processes with enzymes, showing how conformational changes in both the ligand and the protein are crucial for biological activity. nih.gov Such simulations provide a dynamic picture that complements the static information obtained from QM calculations.

Intermolecular Interaction Studies (e.g., Solvation Effects)

The interaction of this compound with its surrounding environment, particularly with solvent molecules, is crucial for understanding its chemical behavior in solution. Solvation effects can significantly influence reaction rates and mechanisms. While direct studies on this compound are not prevalent, the principles can be understood by examining studies on analogous compounds.

The study of intermolecular interactions in the crystalline state can be approached using techniques like Hirshfeld surface analysis, which allows for the mapping of close contacts between molecules in a crystal. For instance, in studies of similar phenyl-containing compounds, it has been observed that C–H···π and C–H···Cl hydrogen bonds can be significant in determining the crystal packing. researchgate.net The energetics of these interactions can be quantified through computational methods, breaking down the total interaction energy into components such as electrostatic, polarization, dispersion, and exchange-repulsion forces. mdpi.com

Solvation effects are critical in determining reaction pathways, such as in solvolysis reactions. For related compounds like chloroformates, the solvolysis mechanism can shift between a stepwise SN1 pathway and a bimolecular addition-elimination pathway depending on the solvent's ionizing power and nucleophilicity. mdpi.com For example, the extended Grunwald-Winstein equation is often applied to correlate the specific rates of solvolysis with solvent parameters. A significant sensitivity to solvent nucleophilicity (l) suggests the involvement of the solvent in the rate-determining step, indicating nucleophilic solvation of a developing carbocation intermediate. mdpi.com In contrast, a high sensitivity to solvent ionizing power (m) points towards a more ionization-driven (SN1) mechanism. mdpi.com

The nature of the solvent can dramatically alter reaction rates. Studies on the hydrolysis of phosphate (B84403) esters, for example, have shown that reactions can be accelerated by orders of magnitude in aprotic solvents compared to water. nih.gov This is often attributed to the desolvation of the ground state and stabilization of the transition state in the less polar environment. nih.gov Similar principles would apply to the reactions of this compound, where the polarity and hydrogen-bonding ability of the solvent would influence the stability of reactants, intermediates, and transition states.

A hypothetical data table illustrating the kind of results obtained from intermolecular interaction energy calculations for a dimer of a related molecule is presented below.

Interaction TypeElectrostatic (kJ/mol)Polarization (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total (kJ/mol)
C-H···π-25.5-5.2-40.135.8-35.0
C-H···O-15.3-2.1-18.920.5-15.8
π-π stacking-30.1-7.8-55.245.1-48.0

Note: This table is illustrative and based on typical values found in computational studies of aromatic compounds.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For reactions involving this compound, methods like Density Functional Theory (DFT) would be employed to map out the potential energy surface of a given transformation.

For example, in the study of reactions involving phenyl radicals, computational methods have been used to identify multiple possible reaction channels, such as abstraction, addition, and isomerization pathways. researchgate.net By calculating the energy barriers for each pathway, the most likely reaction mechanism can be predicted. researchgate.net Transition state theory can then be used in conjunction with these calculated energies to predict reaction rate constants. researchgate.net

In catalyzed reactions, computational models can clarify the role of the catalyst in stabilizing intermediates and lowering activation barriers. For instance, in a palladium-catalyzed reaction, calculations can show how the catalyst facilitates key steps like dehydrogenation or chlorine elimination, and can even reveal different possible catalytic cycles with varying energy profiles. mdpi.com

The general workflow for a computational study of a reaction mechanism involving this compound would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that reactants, products, and intermediates are true energy minima (all positive vibrational frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Calculations: Determining the relative energies of all species on the potential energy surface to calculate reaction enthalpies and activation energies.

Rate Constant Calculations: Using methods like Transition State Theory (TST) or Rice–Ramsperger–Kassel–Marcus (RRKM) theory to predict temperature and pressure-dependent rate constants. rsc.org

A hypothetical energy profile for a reaction of this compound is shown in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+20.5
Products-12.3

Note: This table is a hypothetical representation of data from a computational study of a reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its properties and activities.

For a series of derivatives of this compound, a QSAR study would involve several key steps:

Data Set Assembly: A group of molecules with known biological activities (e.g., herbicidal or fungicidal activity) would be collected.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity.

Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

A common technique used in QSAR is Comparative Molecular Field Analysis (CoMFA). nih.gov In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. These field values are then used as the descriptors in the statistical analysis. The results of a CoMFA study can be visualized as 3D contour maps, which show regions where increasing or decreasing steric bulk or electrostatic potential is predicted to enhance or diminish activity. nih.gov This information is invaluable for the rational design of new, more potent compounds.

Similarly, QSPR models can be developed to predict physicochemical properties of this compound and its analogs, such as boiling point, solubility, or chromatographic retention times. The theoretical foundation is the same as for QSAR, but the dependent variable is a physical property instead of a biological activity.

The general form of a QSAR/QSPR equation is: Activity/Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients determined by the regression analysis and D represents the values of the molecular descriptors.

Descriptor TypeExample DescriptorPotential Influence on Activity/Property
Steric Molecular VolumeCan affect how a molecule fits into a binding site.
Electronic Dipole MomentInfluences intermolecular interactions and solubility.
Hydrophobic LogPAffects membrane permeability and transport.
Topological Connectivity IndicesEncodes information about the branching and shape of the molecule.

This table provides examples of descriptor types used in QSAR/QSPR modeling.

Applications and Advanced Research Contexts Excluding Clinical/dosage/safety

A Precursor in a Variety of Organic Syntheses

Phenyl 6-chloronicotinate is a valuable starting material in organic synthesis due to its reactive sites that allow for the construction of more complex molecules. The presence of a chloro substituent on the pyridine (B92270) ring and the phenyl ester group provides two distinct points for chemical modification, making it a versatile building block.

Crafting Complex Heterocyclic Architectures

The pyridine ring, a core component of this compound, is a fundamental heterocyclic system in many biologically active compounds. While direct examples of complex heterocyclic synthesis starting from this compound are not extensively documented in readily available literature, the general reactivity of similar chlorinated pyridine derivatives suggests its potential. For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles, a common strategy for introducing new functional groups and building fused ring systems. The ester moiety can also be hydrolyzed to the corresponding carboxylic acid, which then can participate in a variety of condensation reactions to form other heterocyclic structures. The synthesis of 6- and 7-membered N-heterocycles has been reported using α-phenylvinylsulfonium salts, showcasing the broader interest in creating complex cyclic systems. nih.gov

A Foundation for Designing New Chemical Substances

The molecular framework of this compound serves as an excellent scaffold for the design of novel chemical entities with potential applications in various fields, including agriculture and medicine. Researchers have successfully prepared a series of substituted N-phenyl-5-bromo-6-chloronicotinates with potential agricultural interest. uark.edu This work demonstrates how the core structure can be systematically modified to create a library of compounds for screening purposes.

Furthermore, derivatives of nicotinic acid, the parent acid of this compound, have been investigated for their biological activities. For example, 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have been synthesized and tested for their antibacterial and antifungal properties. nih.gov While these are not direct derivatives of this compound, they highlight the potential of the 6-phenylnicotinate scaffold in the development of new biologically active molecules. The general principle involves using the basic structure as a starting point and introducing various substituents to modulate the compound's properties and biological effects.

Role in Material Science Research

The unique combination of a rigid aromatic system and reactive functional groups in this compound makes it an intriguing candidate for applications in material science. Its derivatives have shown promise in the development of liquid crystals, and the parent 6-chloronicotinate has been used in the construction of coordination polymers.

Building Blocks for Liquid Crystal Systems

Research into liquid crystalline materials has explored the use of molecules with similar structures to this compound. A study on the synthesis and mesomorphic properties of a series of phenyl 6-(4-alkoxyphenyl)nicotinates has demonstrated that this class of compounds can exhibit liquid crystalline behavior. crossref.org The introduction of different alkoxy chains on the phenyl ring allows for the tuning of the mesomorphic properties, such as the temperature range of the liquid crystal phases. This research indicates the potential of the this compound framework as a core component in the design of new liquid crystal materials. The presence of the chloro-substituent in this compound could also be leveraged to influence the material's properties, as chlorinated compounds are known to be used in liquid crystal formulations for infrared applications. researchgate.net

Starting Materials for Polymers and Coatings

While direct polymerization or use in coatings of this compound is not widely reported, its structural features suggest potential in this area. The phenyl and pyridine rings can impart thermal stability and rigidity to a polymer backbone. The chloro and ester functionalities could be used as handles for polymerization or for grafting onto other polymer chains. For instance, the development of poly(phenylene methylene)-based coatings for corrosion protection highlights the utility of phenyl groups in creating robust materials. Although not a direct application, it showcases the desirable properties that the phenyl moiety can bring to a polymer system.

Ligands in Coordination Polymers and Metal Complexes

The crystal structures of three metal complexes where 6-chloronicotinate acts as a direct ligand have been reported in the literature as of March 2020. nih.gov These structures are crucial for understanding the coordination behavior of this ligand. In the nickel(II) coordination polymer, while not directly bonded to the metal center, the 6-chloronicotinate anions and water molecules are interconnected with the polymeric chains through a network of hydrogen bonds, forming a three-dimensional supramolecular structure. nih.gov The pyridine rings of the 6-chloronicotinate anions also exhibit π–π stacking, further stabilizing the crystal lattice. nih.gov

Below is a table summarizing the crystallographic data for a salt of a nickel(II) coordination polymer with 6-chloronicotinate as a counter-ion.

ParameterValue
Empirical FormulaC22H30Cl2N4NiO12
Formula Weight708.10
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.2345 (3)
b (Å)9.7738 (3)
c (Å)14.2818 (4)
β (°)108.993 (1)
Volume (ų)1481.08 (8)
Z2

Data from the synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. nih.gov

Mechanistic Investigations in Chemical Biology (Non-Clinical Focus)

In Vitro Enzyme Interaction and Inhibition Studies

In vitro enzyme assays are fundamental tools for characterizing the inhibitory potential of small molecules like this compound and its derivatives. These studies typically measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50%, known as the half-maximal inhibitory concentration (IC50) wikipedia.org. The IC50 value is a key parameter in assessing the potency of an inhibitor wikipedia.org. For instance, studies on related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated distinct antiproliferative activity against cancer cell lines, with IC50 values indicating their potential to inhibit biological processes, though the specific enzyme targets require further elucidation mdpi.com.

Interactive Table: Representative IC50 Values for Structurally Related Compounds

Compound Class Target Cell Line/Enzyme IC50 (µM)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 16) Caco-2 37.4 mdpi.com
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18) HCT-116 3.3 mdpi.com
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) Caco-2 17.0 mdpi.com
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) HCT-116 4.9 mdpi.com

Computational Approaches to Ligand-Biomolecule Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. This method is extensively used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. The process involves predicting the binding mode and calculating a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) nih.govnih.gov.

Interactive Table: Representative Binding Energies from Molecular Docking Studies of Related Compounds

Compound Class Target Protein Binding Energy (kcal/mol)
N-Arylhydroxamic Acids SARS-CoV-2 Spike Glycoprotein -5.5 to -7.0 nih.gov
Pyrimidindione Derivatives Cyclin-Dependent Kinase 1 (CDK1) -8.9 lew.ro
Aleuritolic acid HIV-1 Reverse Transcriptase -8.48 nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Understanding

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity mdpi.com. By systematically modifying different parts of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features, or pharmacophores, that are essential for activity.

For the this compound scaffold, SAR studies would involve modifying the phenyl ring, the chloro substituent on the pyridine ring, and the ester linkage. For instance, studies on 6-Chloro-1-phenylbenzazepines have shown that the 6-chloro group can enhance affinity for the D1 dopamine (B1211576) receptor mdpi.com. Similarly, research on other benzothiazole-phenyl analogs has indicated that the placement of trifluoromethyl groups on the aromatic rings is well-tolerated by target enzymes nih.govescholarship.org. In the case of tetrahydrothieno[3,2-c]pyridines, SAR indicated that the 4-substituent on the pyridine ring should preferably be a phenyl group, optionally substituted with a lipophilic group like chloro or trifluoromethoxy nih.gov.

These examples, while not directly involving this compound, highlight the principles of SAR that would be applied to understand and optimize its biological activity. The goal is to build a comprehensive picture of how different functional groups and their positions influence the compound's interaction with its biological target.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating Phenyl 6-chloronicotinate from impurities, reaction precursors, or metabolites. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. Given the compound's aromatic nature and polarity, reversed-phase HPLC is the most common approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of moderately polar compounds.

Detailed research on analogous compounds, such as methyl nicotinate (B505614) and ethyl nicotinate, provides a framework for method development. sielc.comnih.govsemanticscholar.org The separation mechanism leverages hydrophobic interactions between the analyte and the stationary phase, as well as specific interactions influenced by the compound's phenyl and chloropyridinyl rings. A diode-array detector (DAD) is often employed for detection, as the aromatic rings in this compound exhibit strong ultraviolet (UV) absorbance. sielc.comsemanticscholar.org Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

For complex separations, mixed-mode columns that offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) can provide enhanced resolution. sielc.com The mobile phase typically consists of an aqueous component (often with a buffer like formic acid or ammonium (B1175870) formate (B1220265) to ensure peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netresearchtrends.net

Table 1: Typical HPLC Parameters for Analysis of this compound and Related Esters

ParameterTypical ConditionRationale
Column C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µmProvides standard hydrophobic interactions suitable for retaining the analyte.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Acetonitrile acts as the strong organic solvent. Formic acid helps to protonate silanol (B1196071) groups and the analyte, ensuring sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns ensuring efficient separation.
Detection UV/DAD at ~260 nmThe chloropyridine and phenyl rings provide strong chromophores for sensitive UV detection. sielc.com
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC to avoid column overloading.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis at elevated temperatures. A non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used for separating aromatic compounds. mdpi.com For compounds with polar functional groups that may exhibit poor peak shape, derivatization to more volatile forms can be employed, though this may not be necessary for the ester. nih.gov

Hyphenated techniques, particularly those involving mass spectrometry (MS), are powerful tools for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the sensitive and specific detection of MS. srce.hrnih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification. Selected Ion Monitoring (SIM) mode can be used for highly sensitive quantification of the target compound in complex matrices. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For many non-volatile or thermally labile compounds, LC-MS is the technique of choice. It provides high sensitivity and selectivity, making it ideal for trace-level analysis. The compound is first separated via HPLC and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. researchtrends.net ESI can be operated in positive or negative ion mode. For this compound, the pyridine (B92270) nitrogen can be protonated, making positive ion mode ([M+H]⁺) a likely choice for detection. Analysis of the structurally related 6-chloronicotinic acid has been successfully performed using LC-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com In MS/MS, a specific precursor ion is selected, fragmented, and one or more product ions are monitored, a process known as Multiple Reaction Monitoring (MRM), which drastically reduces background noise and enhances specificity. nih.govresearchgate.net

Table 2: Illustrative Mass Spectrometry Parameters for Hyphenated Techniques

ParameterGC-MS (Electron Ionization)LC-MS/MS (Electrospray Ionization)
Ionization Mode EI (70 eV)ESI Positive ([M+H]⁺)
Mass Analyzer Quadrupole, Time-of-Flight (TOF)Triple Quadrupole (QqQ), Q-TOF
Acquisition Mode Full Scan (for identification), SIM (for quantification)MRM (for quantification)
Precursor Ion (m/z) N/ACalculated for C₁₂H₈ClNO₂
Product Ions (m/z) N/AHypothetical fragments from the precursor
Collision Energy N/AOptimized voltage to induce fragmentation

Electrochemical Analysis

Electrochemical methods offer a different approach to analyzing this compound, focusing on its electron transfer properties. These techniques are highly sensitive, rapid, and can provide fundamental insights into the molecule's redox chemistry.

Voltammetry, particularly cyclic voltammetry (CV), is a powerful technique for investigating the oxidation and reduction behavior of electroactive species. The core of this compound is the pyridine ring, which is known to be electrochemically active. univ-lyon1.fr Studies on pyridine and its derivatives show that the pyridine ring can be reduced at a platinum electrode, often in a reversible or quasi-reversible process. univ-lyon1.frwpmucdn.com

The electrochemical behavior of this compound would be influenced by its substituents. The chlorine atom, being electron-withdrawing, would make the reduction of the pyridine ring occur at a less negative potential compared to unsubstituted pyridine. The phenyl ester group would also exert electronic effects. By scanning the potential applied to an electrode and measuring the resulting current, CV can determine the reduction and oxidation potentials of the compound, providing information about the stability of its radical ions and the reversibility of the redox processes. rsc.orgacs.org Such studies are typically conducted in a non-aqueous solvent like acetonitrile with a supporting electrolyte. researchgate.net

The development of electrochemical sensors for the detection of specific organic molecules is a rapidly growing field. rsc.org Based on principles used for detecting related compounds like nicotine (B1678760) and nicotinic acid, a sensor for this compound could be conceptualized. nih.govmdpi.com Such sensors typically involve modifying the surface of a working electrode (e.g., glassy carbon electrode) with materials that enhance sensitivity and selectivity. researchgate.net

Potential modification materials could include nanomaterials like graphene oxide or carbon nanotubes, which offer a high surface area and excellent conductivity. mdpi.com These materials can be functionalized to create specific recognition sites for the target analyte. Detection could be based on several principles:

Direct Electrochemical Detection: If the compound's redox potentials are in an accessible window, its direct oxidation or reduction at the modified electrode surface can be measured. The current generated would be proportional to the concentration.

Indirect Detection: A sensor could be designed where the binding of this compound to the electrode surface blocks the signal of a redox probe present in the solution. The decrease in the probe's signal would then correlate with the analyte's concentration.

These sensing platforms offer advantages of low cost, portability, and rapid response times, making them attractive for various research and monitoring applications. researchgate.net

Future Research Directions and Unexplored Potential

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis routes often rely on harsh reagents and volatile organic solvents, contributing to environmental concerns. nih.gov Future research must prioritize the development of environmentally benign methods for synthesizing Phenyl 6-chloronicotinate and its precursors. nih.gov The principles of green chemistry, such as waste minimization, use of renewable feedstocks, and energy efficiency, provide a clear framework for this endeavor. nih.gov

Key areas for investigation include:

Biocatalysis: The use of enzymes, such as lipases, has shown great promise in the green synthesis of related nicotinamide (B372718) derivatives. nih.gov Research into enzymatic esterification of 6-chloronicotinic acid with phenol (B47542) or transesterification reactions could offer a highly selective and efficient pathway under mild conditions, significantly reducing waste and energy consumption. nih.gov

Photocatalysis: Heterogeneous photocatalysis presents a sustainable alternative for driving chemical transformations. nih.gov Studies on the photocatalytic degradation of 6-chloronicotinic acid using catalysts like titanium dioxide (TiO₂) have already been conducted. nih.gov Future work could explore the use of visible-light photocatalysis for the synthesis of this compound itself, potentially using novel metal-free carbon nitride-based catalysts. nih.gov

Green Solvents and Catalysts: Replacing conventional solvents with greener alternatives like water or bio-derived solvents such as Cyrene™ is a critical step. researchgate.net The development of solid acid catalysts, which can be easily recovered and reused, for the esterification step would also enhance the sustainability of the process, minimizing corrosive and hazardous waste associated with traditional acid catalysts. google.comorientjchem.org

Green Chemistry ApproachPotential Application in SynthesisAnticipated Benefits
Biocatalysis Enzymatic esterification of 6-chloronicotinic acid.High selectivity, mild reaction conditions, reduced byproducts. nih.gov
Photocatalysis Visible-light-driven synthesis using metal-free catalysts.Use of renewable energy source (light), potential for high efficiency. nih.gov
Alternative Solvents Utilizing water or bio-solvents like Cyrene™ as reaction media.Reduced toxicity and environmental impact compared to traditional organic solvents. researchgate.net
Solid Acid Catalysts Replacement of liquid acids (e.g., H₂SO₄) in esterification.Catalyst reusability, reduced corrosion, and simplified product purification. orientjchem.org

Exploration of Novel Reactivity Patterns and Catalytic Applications

The reactivity of this compound is largely dictated by the chloro-substituent at the 6-position of the pyridine (B92270) ring, which is susceptible to nucleophilic substitution and cross-coupling reactions. While this reactivity is known, its full potential remains to be explored.

Future research should focus on:

Advanced Cross-Coupling Reactions: The C-Cl bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netsemanticscholar.orgacs.org A systematic investigation into these reactions using this compound as a substrate would enable the synthesis of a vast library of novel 6-substituted nicotinic acid derivatives. researchgate.net This would involve screening various catalysts, ligands, and reaction conditions to achieve high yields and functional group tolerance. nih.gov The ability to introduce diverse aryl, heteroaryl, and alkyl groups at this position opens up new avenues for creating complex molecules. nih.gov

Catalyst-Controlled Regioselectivity: In related nicotinic acid systems, the choice of catalyst has been shown to control the regioselectivity of nucleophilic additions. nih.gov Research could investigate whether similar catalyst control can be exerted in reactions involving this compound, potentially directing reactions to other positions on the pyridine ring under specific catalytic conditions.

Use as a Ligand: The pyridine nitrogen and ester oxygen atoms provide potential coordination sites for metal ions. Exploring the use of this compound and its derivatives as ligands in coordination chemistry could lead to the development of novel catalysts for organic synthesis or functional materials with unique electronic or magnetic properties.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, thereby saving time and resources. mdpi.com Applying these methods to this compound can provide deep insights into its behavior and potential applications.

Promising computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound. dergipark.org.trdergipark.org.trmdpi.com This method can predict reactive sites, calculate bond energies, and model reaction mechanisms, providing a theoretical foundation for exploring its novel reactivity patterns. dergipark.org.trdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govnih.govresearchgate.net By building robust QSAR models, researchers can predict the potency of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. nih.govmdpi.commdpi.com Molecular docking studies can be used to screen this compound derivatives against various protein targets, identifying potential lead compounds for drug discovery programs and elucidating their binding modes at the atomic level. nih.govmdpi.commdpi.com

Computational MethodResearch Application for this compoundPredicted Outcomes
Density Functional Theory (DFT) Analysis of electronic structure, bond energies, and reaction pathways.Understanding of chemical reactivity, stability, and spectroscopic properties. dergipark.org.trnih.gov
QSAR Correlation of structural descriptors with biological activity for a series of derivatives.Predictive models for biological potency (e.g., enzyme inhibition). nih.govnih.gov
Molecular Docking Simulation of binding interactions with specific protein targets.Identification of potential biological targets and prediction of binding affinity and mode. mdpi.comresearchgate.net

Interdisciplinary Research with Emerging Fields

The versatility of the this compound scaffold makes it an excellent candidate for interdisciplinary research, bridging chemistry with materials science, pharmacology, and polymer science.

Medicinal Chemistry and Drug Discovery: Nicotinic acid and its derivatives are prevalent in many biologically active compounds and FDA-approved drugs. researcher.lifechemistryjournal.netresearchgate.netnih.gov this compound serves as an ideal starting point for creating libraries of novel compounds to be screened for various therapeutic targets, including kinases, cyclooxygenase (COX) enzymes, and other proteins implicated in disease. researchgate.netnbinno.com Its role as an intermediate in the synthesis of DNA-gyrase B inhibitors highlights its potential in developing new antibacterial agents. nbinno.cominnospk.com

Materials Science: Aromatic carboxylic acids and pyridine derivatives are common building blocks for coordination polymers and metal-organic frameworks (MOFs). nih.gov Research has already demonstrated that the related 6-chloronicotinate anion can be used to form one-dimensional cationic coordination polymers. nih.gov Future work could focus on using this compound as a primary or secondary ligand to construct novel multidimensional materials with tailored properties for applications in gas storage, separation, or catalysis.

Polymer Science: The functional groups on this compound allow for its potential incorporation into polymers. It could be converted into a monomer and copolymerized with other materials to create functional polymers with specific properties, such as enhanced thermal stability, altered refractive index, or antibacterial characteristics due to the presence of the pyridine moiety. nih.gov

Q & A

Q. What are the recommended synthetic pathways for Phenyl 6-chloronicotinate, and how can purity be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 6-chloronicotinic acid with phenol derivatives under acidic or coupling conditions (e.g., using DCC/DMAP). Key steps include:
  • Reaction Optimization : Control reaction temperature (60–80°C) and use anhydrous solvents to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
  • Characterization : Confirm purity via HPLC (>98%) and monitor by TLC. Reference analogous protocols for chloronicotinate esters .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and C–Cl bonds (~550–600 cm⁻¹).
  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and ester linkage integrity (e.g., δ ~7.5–8.5 ppm for pyridine protons).
  • X-ray Crystallography : Resolve molecular packing and noncovalent interactions (e.g., π–π stacking, hydrogen bonding) using SHELX programs for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 233.02).

Advanced Research Questions

Q. How can computational modeling predict the solvent-dependent reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate solvation energies and transition states to assess nucleophilic/electrophilic behavior in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene).
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify stabilization effects on the ester group.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., hydrolysis rates) .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Multi-Method Refinement : Use SHELXL for high-resolution data and validate with independent software (e.g., Olex2) to address discrepancies in bond lengths/angles.
  • Hydrogen Bond Analysis : Employ Hirshfeld surface analysis to quantify intermolecular interactions and identify overlooked weak forces (e.g., C–H⋯O/N).
  • Data Reproducibility : Replicate crystal growth under controlled conditions (temperature, solvent evaporation rate) to minimize polymorphic variations .

Q. How can this compound be functionalized for applications in supramolecular chemistry?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., amino, nitro groups) via electrophilic aromatic substitution or cross-coupling reactions (Suzuki, Buchwald-Hartwig).
  • Coordination Chemistry : Utilize the pyridine nitrogen and ester oxygen as ligands for metal-organic frameworks (MOFs). Characterize coordination modes via XPS and single-crystal XRD.
  • Self-Assembly Studies : Probe π–π stacking and hydrogen-bonding motifs in solution (UV-Vis titration) and solid state (PXRD) .

Methodological Best Practices

  • Data Reporting : Adhere to significant figure guidelines (e.g., report crystallographic R values to three decimal places) and specify statistical significance thresholds (e.g., p < 0.05) where applicable .
  • Literature Review : Use structured frameworks (e.g., FINER criteria) to formulate hypotheses and avoid overly broad questions .
  • Experimental Design : Predefine variables (e.g., solvent polarity, temperature) and include negative controls to isolate reaction mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.